Cas no 2219408-65-6 (tert-butyl 6-oxa-3-azaspirobicyclo3.1.0hexane-2,1'-cyclohexane-3-carboxylate)

Tert-butyl 6-oxa-3-azaspirobicyclo[3.1.0]hexane-2,1'-cyclohexane-3-carboxylate is a spirocyclic compound featuring a fused oxa-aza bicyclic core with a cyclohexane moiety. Its rigid, three-dimensional structure enhances stereochemical control in synthetic applications, making it valuable for the development of pharmaceuticals and agrochemicals. The tert-butyl ester group provides stability and facilitates further functionalization under mild conditions. This compound is particularly useful as a building block in asymmetric synthesis, where its constrained geometry can influence selectivity. Its high purity and well-defined stereochemistry ensure reproducibility in research and industrial processes. The spirocyclic framework also contributes to improved metabolic stability in bioactive molecules.
tert-butyl 6-oxa-3-azaspirobicyclo3.1.0hexane-2,1'-cyclohexane-3-carboxylate structure
2219408-65-6 structure
商品名:tert-butyl 6-oxa-3-azaspirobicyclo3.1.0hexane-2,1'-cyclohexane-3-carboxylate
CAS番号:2219408-65-6
MF:C14H23NO3
メガワット:253.337324380875
CID:5860565
PubChem ID:165605435

tert-butyl 6-oxa-3-azaspirobicyclo3.1.0hexane-2,1'-cyclohexane-3-carboxylate 化学的及び物理的性質

名前と識別子

    • tert-butyl 6-oxa-3-azaspirobicyclo3.1.0hexane-2,1'-cyclohexane-3-carboxylate
    • 2219408-65-6
    • EN300-1708408
    • tert-butyl 6-oxa-3-azaspiro[bicyclo[3.1.0]hexane-2,1'-cyclohexane]-3-carboxylate
    • インチ: 1S/C14H23NO3/c1-13(2,3)18-12(16)15-9-10-11(17-10)14(15)7-5-4-6-8-14/h10-11H,4-9H2,1-3H3
    • InChIKey: KZAIMFMSBQBMBY-UHFFFAOYSA-N
    • ほほえんだ: O1C2CN(C(=O)OC(C)(C)C)C3(CCCCC3)C12

計算された属性

  • せいみつぶんしりょう: 253.16779360g/mol
  • どういたいしつりょう: 253.16779360g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 18
  • 回転可能化学結合数: 2
  • 複雑さ: 355
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.3
  • トポロジー分子極性表面積: 42.1Ų

tert-butyl 6-oxa-3-azaspirobicyclo3.1.0hexane-2,1'-cyclohexane-3-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1708408-0.25g
tert-butyl 6-oxa-3-azaspiro[bicyclo[3.1.0]hexane-2,1'-cyclohexane]-3-carboxylate
2219408-65-6
0.25g
$1432.0 2023-09-20
Enamine
EN300-1708408-0.5g
tert-butyl 6-oxa-3-azaspiro[bicyclo[3.1.0]hexane-2,1'-cyclohexane]-3-carboxylate
2219408-65-6
0.5g
$1495.0 2023-09-20
Enamine
EN300-1708408-10.0g
tert-butyl 6-oxa-3-azaspiro[bicyclo[3.1.0]hexane-2,1'-cyclohexane]-3-carboxylate
2219408-65-6
10g
$6697.0 2023-06-04
Enamine
EN300-1708408-0.05g
tert-butyl 6-oxa-3-azaspiro[bicyclo[3.1.0]hexane-2,1'-cyclohexane]-3-carboxylate
2219408-65-6
0.05g
$1308.0 2023-09-20
Enamine
EN300-1708408-1.0g
tert-butyl 6-oxa-3-azaspiro[bicyclo[3.1.0]hexane-2,1'-cyclohexane]-3-carboxylate
2219408-65-6
1g
$1557.0 2023-06-04
Enamine
EN300-1708408-0.1g
tert-butyl 6-oxa-3-azaspiro[bicyclo[3.1.0]hexane-2,1'-cyclohexane]-3-carboxylate
2219408-65-6
0.1g
$1371.0 2023-09-20
Enamine
EN300-1708408-5g
tert-butyl 6-oxa-3-azaspiro[bicyclo[3.1.0]hexane-2,1'-cyclohexane]-3-carboxylate
2219408-65-6
5g
$4517.0 2023-09-20
Enamine
EN300-1708408-5.0g
tert-butyl 6-oxa-3-azaspiro[bicyclo[3.1.0]hexane-2,1'-cyclohexane]-3-carboxylate
2219408-65-6
5g
$4517.0 2023-06-04
Enamine
EN300-1708408-2.5g
tert-butyl 6-oxa-3-azaspiro[bicyclo[3.1.0]hexane-2,1'-cyclohexane]-3-carboxylate
2219408-65-6
2.5g
$3051.0 2023-09-20
Enamine
EN300-1708408-1g
tert-butyl 6-oxa-3-azaspiro[bicyclo[3.1.0]hexane-2,1'-cyclohexane]-3-carboxylate
2219408-65-6
1g
$1557.0 2023-09-20

tert-butyl 6-oxa-3-azaspirobicyclo3.1.0hexane-2,1'-cyclohexane-3-carboxylate 関連文献

tert-butyl 6-oxa-3-azaspirobicyclo3.1.0hexane-2,1'-cyclohexane-3-carboxylateに関する追加情報

Introduction to Tert-butyl 6-oxa-3-azaspirobicyclo3.1.0hexane-2,1'-cyclohexane-3-carboxylate (CAS No: 2219408-65-6)

Tert-butyl 6-oxa-3-azaspirobicyclo3.1.0hexane-2,1'-cyclohexane-3-carboxylate, identified by its CAS number 2219408-65-6, is a complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the spirobicyclic class, characterized by its unique structural framework that integrates multiple heterocyclic rings into a single molecular entity. The presence of both oxygen and nitrogen atoms within its structure imparts distinct electronic and steric properties, making it a versatile scaffold for drug discovery and development.

The molecular structure of tert-butyl 6-oxa-3-azaspirobicyclo3.1.0hexane-2,1'-cyclohexane-3-carboxylate consists of a spirobicyclo[3.1.0]hexane core, which is a fused ring system containing three-membered, five-membered, and six-membered rings. This intricate arrangement contributes to the compound's rigidity and stability, while also providing numerous sites for functionalization. The tert-butyl substituent at the carboxylate position enhances lipophilicity and metabolic stability, which are critical factors in drug design. Additionally, the 6-oxa and 3-aza functionalities introduce oxygen and nitrogen atoms, respectively, which can participate in hydrogen bonding and interact with biological targets.

In recent years, spirobicyclic compounds have emerged as promising candidates in medicinal chemistry due to their unique structural features and biological activities. The spirobicyclo[3.1.0]hexane motif has been particularly studied for its potential in modulating enzyme activity and receptor binding. For instance, derivatives of this scaffold have shown promise in inhibiting kinases and other enzymes involved in cancer pathways. The tert-butyl 6-oxa-3-azaspirobicyclo3.1.0hexane-2,1'-cyclohexane-3-carboxylate molecule represents an advanced derivative of this class, with modifications designed to enhance binding affinity and selectivity.

One of the most compelling aspects of this compound is its potential application in the development of small-molecule inhibitors for therapeutic targets. The nitrogen atom in the spirobicycle can serve as a hydrogen bond acceptor or participate in coordination with metal ions, which is crucial for enzyme inhibition. Furthermore, the oxygen atom in the 6-oxa moiety can engage in hydrophobic interactions or form hydrogen bonds with polar residues on biological targets. These interactions are essential for achieving high binding affinity and specificity.

Recent studies have highlighted the importance of spirobicyclic compounds in addressing unmet medical needs. For example, researchers have demonstrated that modifications to the spirobicycle core can lead to improved pharmacokinetic properties, such as enhanced solubility and bioavailability. The tert-butyl 6-oxa-3-azaspirobicyclo3.1.0hexane-2,1'-cyclohexane-3-carboxylate molecule has been synthesized with these considerations in mind, aiming to optimize its pharmacological profile for clinical applications.

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques, such as transition metal-catalyzed cross-coupling reactions and asymmetric synthesis, have been employed to construct the complex spirobicycle framework efficiently. The introduction of the tert-butyl group at the carboxylate position is particularly challenging due to its steric bulk, but modern synthetic methodologies have made significant progress in overcoming these challenges.

From a computational chemistry perspective, molecular modeling studies have been instrumental in understanding the binding mode of this compound with biological targets. These studies have revealed that the nitrogen and oxygen atoms play critical roles in interacting with key residues on enzymes or receptors. By leveraging computational tools such as molecular dynamics simulations and docking studies, researchers can predict binding affinities and optimize lead structures before experimental validation.

The potential therapeutic applications of tert-butyl 6-oxa-3-azaspirobicyclo3.1.0hexane-2,1'-cyclohexane-3-carboxylate are vast and span multiple disease areas including oncology, inflammation, and neurodegenerative disorders. Preclinical studies have begun to explore its efficacy in inhibiting key disease-related pathways using cell-based assays and animal models. Preliminary results suggest that this compound exhibits promising activity against certain cancer cell lines by modulating critical signaling cascades.

In conclusion,tert-butyl 6-oxya--spiro-bicyle-hexanecarboxilate (CAS No: 2219408--65--6) represents a significant advancement in medicinal chemistry with its unique structural features and potential therapeutic applications . Further research is warranted to fully elucidate its mechanism of action , optimize its pharmacological profile ,and translate these findings into clinical trials . As our understanding of complex molecular interactions continues to grow ,compounds like this one hold great promise for addressing some of today's most challenging medical conditions .

おすすめ記事

推奨される供給者
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Wuhan brilliant Technology Co.,Ltd
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinan Hanyu Chemical Co.,Ltd.
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hubei Tianan Hongtai Biotechnology Co.,Ltd